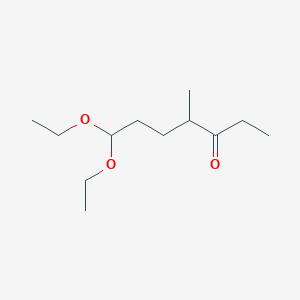
3-Heptanone, 7,7-diethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 7,7-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O3 It is a derivative of heptanone, characterized by the presence of two ethoxy groups and a methyl group at specific positions on the heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 7,7-diethoxy-4-methyl- typically involves the alkylation of 3-heptanone with diethyl carbonate in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with diethyl carbonate to yield the desired product.
Industrial Production Methods
Industrial production of 3-Heptanone, 7,7-diethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptanone, 7,7-diethoxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Heptanone, 7,7-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Heptanone, 7,7-diethoxy-4-methyl- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, hydrolysis, and conjugation with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanone: A simpler ketone without the ethoxy and methyl substitutions.
4-Methyl-3-heptanone: Similar structure but lacks the ethoxy groups.
7,7-Diethoxyheptan-3-one: Similar but without the methyl group.
Uniqueness
3-Heptanone, 7,7-diethoxy-4-methyl- is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
142968-55-6 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
7,7-diethoxy-4-methylheptan-3-one |
InChI |
InChI=1S/C12H24O3/c1-5-11(13)10(4)8-9-12(14-6-2)15-7-3/h10,12H,5-9H2,1-4H3 |
Clave InChI |
CTWAEANUEXMSPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)CCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


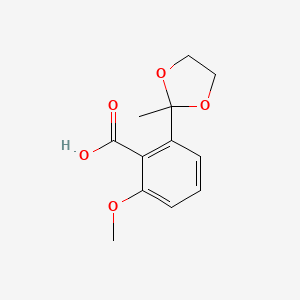
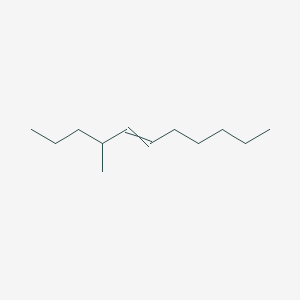
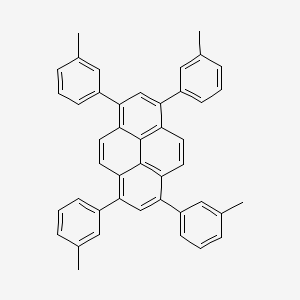
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
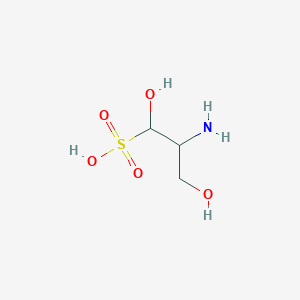
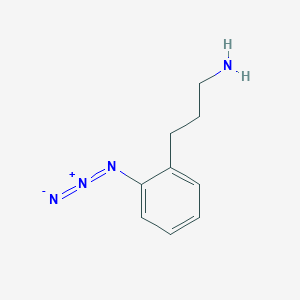
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
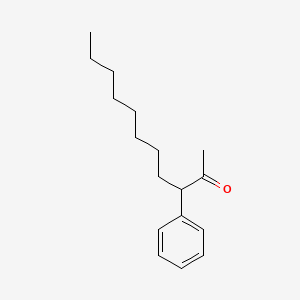
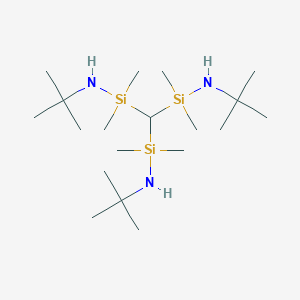
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
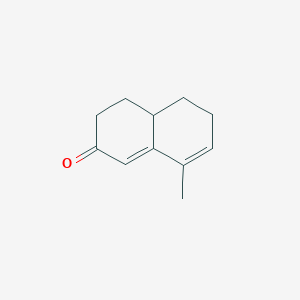
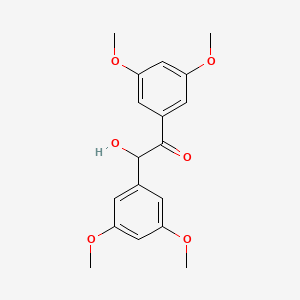
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
